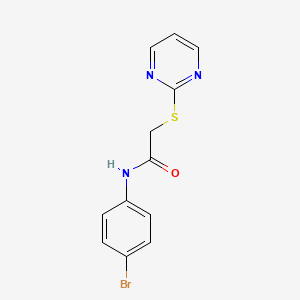
N-(4-bromophenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-pyrimidin-2-ylsulfanylacetamide, also known as BPSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPSA belongs to the class of pyrimidine derivatives and is synthesized using a simple and efficient method.
Scientific Research Applications
Antimicrobial and Antituberculosis Properties
- Compounds containing the N-(4-bromophenyl)-2-pyrimidin-2-ylsulfanylacetamide structure, particularly 2-(2-(3-bromo benzylidene)-1-isonicotinoyl hydrazinyl)-N-(4-(substituted phenyl)-6-(substituted aryl) pyrimidin-2-yl) acetamide, have demonstrated notable antimicrobial and antituberculosis activity, making them subjects of interest for further investigation in these fields (Soni & Patel, 2017).
Intermediate in Synthesis
- The compound plays a crucial role as an intermediate in the synthesis of various pyrimidine derivatives, which have broad applications in pharmaceutical and chemical industries (Hou et al., 2016).
Anticonvulsant Potential
- Recent studies have focused on the synthesis of derivatives of this compound as potential anticonvulsant agents. The compounds were studied for their interaction with anticonvulsant biotargets and have shown moderate anticonvulsant activity in vivo (Severina et al., 2020).
Dual Inhibitor for Enzymes
- The compound has been utilized as a scaffold for the development of potent dual inhibitors for the enzymes thymidylate synthase and dihydrofolate reductase. These enzymes are key targets in cancer therapy, and the compound's derivatives have shown promising results (Gangjee et al., 2008).
Imaging with PET
- Derivatives of this compound have been used in the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), offering potential applications in the field of neuroimaging (Dollé et al., 2008).
Interaction with Bovine Serum Albumin
- Studies have been conducted on the interaction of p-hydroxycinnamic acid amides derivatives of the compound with bovine serum albumin (BSA). This research provides insights into the binding and interaction mechanisms of the compound with proteins, which is crucial for understanding its pharmacokinetics (Meng et al., 2012).
properties
IUPAC Name |
N-(4-bromophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXMKIHZRTXQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)
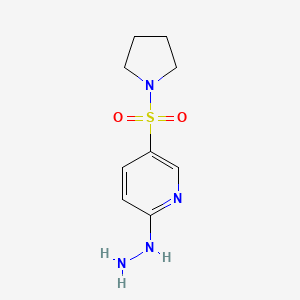

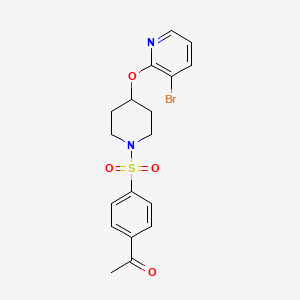

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)
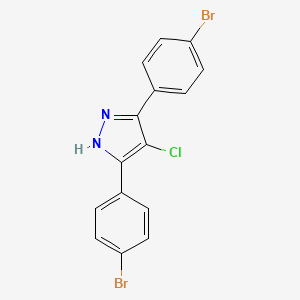

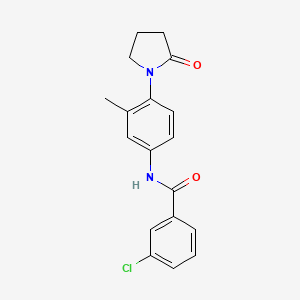
![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)
![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

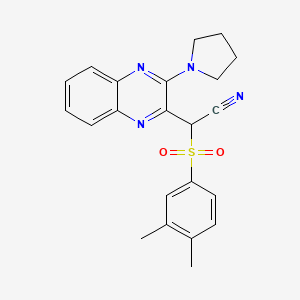
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)